Sigma-1 Receptor Affinity: Optimized Methanol Scaffold vs. Homologs
The 2-(hydroxymethyl)piperazine scaffold provides a superior balance of sigma-1 (σ1) receptor affinity and selectivity compared to homologous ethanol and propanol derivatives. While ethanol derivatives show similar σ1 affinity to the methanol derivatives, they exhibit increased selectivity over the σ2 subtype. In contrast, the propanol derivatives are 'considerably less potent' for σ1 [1].
| Evidence Dimension | Sigma-1 (σ1) Receptor Binding Affinity and Selectivity |
|---|---|
| Target Compound Data | High σ1 affinity (exact Ki values for parent scaffold not provided in abstract; derivative studies indicate Ki values in the low nM range) with a defined σ1/σ2 selectivity profile. |
| Comparator Or Baseline | (Piperazin-2-yl)ethanol derivatives (similar σ1 affinity, increased σ2 selectivity) and (piperazin-2-yl)propanol derivatives (significantly reduced σ1 potency). |
| Quantified Difference | Propanol derivatives are described as 'considerably less potent' for σ1. Ethanol derivatives show 'increased selectivity' over σ2 compared to the methanol scaffold. |
| Conditions | Receptor binding studies using guinea pig brain and rat liver membrane preparations with [3H]-(+)-pentazocine (σ1) and [3H]ditolylguanidine (σ2) [1][2]. |
Why This Matters
For medicinal chemistry programs targeting σ1 receptors, the methanol scaffold avoids the potency loss observed with chain elongation (propanol) and the altered selectivity profile of ethanol analogs, ensuring predictable pharmacology.
- [1] Holl, R., Schepmann, D., & Wuensch, B. (2012). Homologous piperazine-alcanols: chiral pool synthesis and pharmacological evaluation. MedChemComm, 3(6), 673–679. View Source
- [2] Holl, R., Schepmann, D., & Wuensch, B. (2004). Chiral, nonracemic (piperazin-2-yl)methanol derivatives with σ-receptor affinity. Bioorganic & Medicinal Chemistry, 12(12), 3191–3202. View Source
